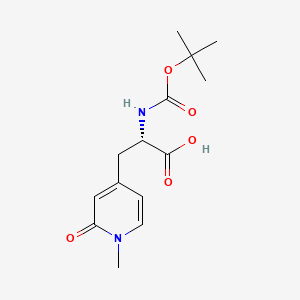
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridinone moiety. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid and tert-butyl chloroformate.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.
Coupling Reaction: The protected amino acid is then coupled with the pyridinone moiety using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives.
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: This compound lacks the Boc protecting group, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: The enantiomer of the compound, which may have different biological activity.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: A similar compound with a different substitution pattern on the pyridinone ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This makes it a valuable compound for studying stereochemistry and developing chiral drugs.
Propriétés
Formule moléculaire |
C14H20N2O5 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
(2S)-3-(1-methyl-2-oxopyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)15-10(12(18)19)7-9-5-6-16(4)11(17)8-9/h5-6,8,10H,7H2,1-4H3,(H,15,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
XDNVWNWKYWYEBQ-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=O)N(C=C1)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=O)N(C=C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)

![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)

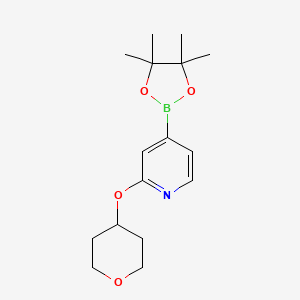
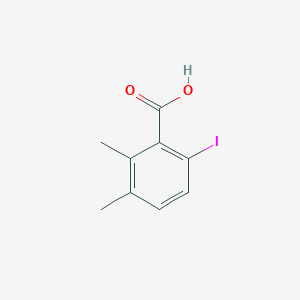

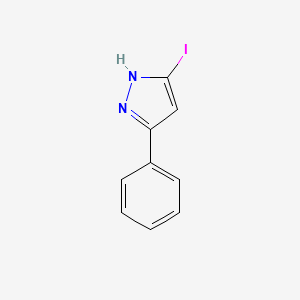
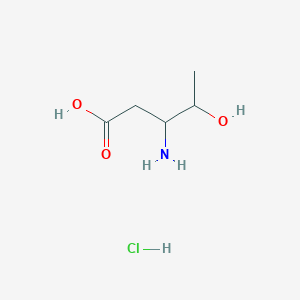
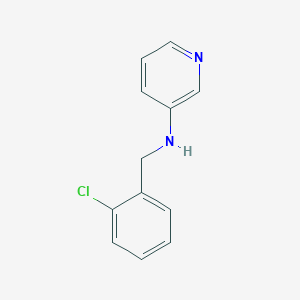
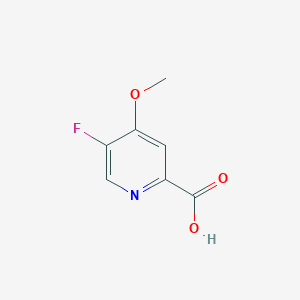
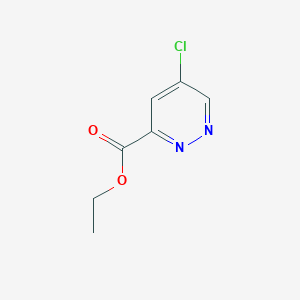
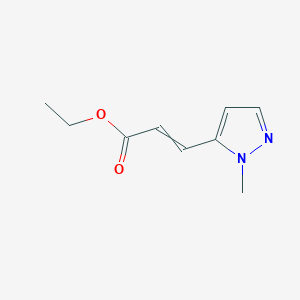
![2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657159.png)
